7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-
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Overview
Description
7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran core. Subsequent functionalization steps introduce the acetic acid and dimethyl groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Potential therapeutic applications include drug development and studying the compound’s effects on various biological targets.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : This compound shares the furobenzopyran core but differs in the functional groups attached .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Another similar compound with different substituents, leading to distinct chemical properties .
Uniqueness
The uniqueness of 7H-Furo3,2-gbenzopyran-5-acetic acid, 3,9-dimethyl-7-oxo- lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
648442-47-1 |
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Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2-(3,9-dimethyl-7-oxofuro[3,2-g]chromen-5-yl)acetic acid |
InChI |
InChI=1S/C15H12O5/c1-7-6-19-14-8(2)15-11(5-10(7)14)9(3-12(16)17)4-13(18)20-15/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
DLJNEVZYRBTVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=CC(=O)O3)CC(=O)O)C |
Origin of Product |
United States |
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